molecular formula C9H15N3 B13276381 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole

1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13276381
M. Wt: 165.24 g/mol
InChI Key: LXQIFFVQBFITQX-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylpyrrolidine with a suitable pyrazole precursor in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, docking studies have suggested its potential binding to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Pyrazole: A five-membered ring with two nitrogen atoms, known for its pharmacological properties.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in medicinal chemistry.

Uniqueness: 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole is unique due to its fused ring structure, which combines the properties of both pyrazole and pyrrolidine. This structural feature enhances its pharmacophore space and allows for diverse biological activities.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-methyl-5-(3-methylpyrrolidin-3-yl)pyrazole

InChI

InChI=1S/C9H15N3/c1-9(4-6-10-7-9)8-3-5-11-12(8)2/h3,5,10H,4,6-7H2,1-2H3

InChI Key

LXQIFFVQBFITQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=NN2C

Origin of Product

United States

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